BenchChemオンラインストアへようこそ!

Brca1-IN-2

BRCA1 Inhibition PPI Inhibitor Biochemical Potency

Brca1-IN-2 is a cell-permeable BRCA1 (BRCT)2 inhibitor (IC50 0.31 μM) validated for synergy with Olaparib and radiation. Unlike peptide-based inhibitors, its prodrug design enables direct cellular administration for reproducible DNA damage response studies. Precise compound selection is critical for consistent results in synthetic lethality research.

Molecular Formula C26H33N4O7P
Molecular Weight 544.5 g/mol
Cat. No. B2639586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrca1-IN-2
Molecular FormulaC26H33N4O7P
Molecular Weight544.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(COP(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32
InChIInChI=1S/C26H33N4O7P/c31-24(14-13-20-16-28-22-12-5-4-11-21(20)22)30-23(18-37-38(34,35)36)26(33)29-17-25(32)27-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,16,23,28H,6-7,10,13-15,17-18H2,(H,27,32)(H,29,33)(H,30,31)(H2,34,35,36)/t23-/m0/s1
InChIKeyTYEYIJQDNULZJQ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Brca1-IN-2: A Cell-Permeable BRCA1 (BRCT)2 PPI Inhibitor for DNA Damage Response Research


Brca1-IN-2 (compound 15) is a small-molecule protein-protein interaction (PPI) inhibitor that specifically targets the (BRCT)2 domain of the BRCA1 tumor suppressor protein [1]. It exhibits an IC50 of 0.31 μM and a Kd of 0.3 μM in biochemical assays, disrupting BRCA1 interactions with its phosphoprotein partners [1]. Unlike earlier peptide-based inhibitors, Brca1-IN-2 is cell-permeable and can be directly administered to tumor cells, enabling functional studies of BRCA1-mediated DNA damage response and synthetic lethality [1].

Why Generic Substitution Fails for Brca1-IN-2: Key Differentiators in BRCA1 PPI Inhibitor Selection


Generic substitution among BRCA1 (BRCT)2 inhibitors is scientifically unsound due to substantial differences in potency, cell permeability, and validated in vitro pharmacological profiles. For instance, Brca1-IN-2 (IC50 0.31 μM) is distinct from its close analog BRCA1-IN-1 (IC50 0.53 μM) [1] and the more potent Bractoppin (IC50 0.074 μM) [2]. Brca1-IN-2's prodrug design provides direct cell permeability, a feature not uniformly present in all in-class candidates [1]. Furthermore, Brca1-IN-2 has been specifically validated for synergistic activity with clinically relevant agents like Olaparib and Etoposide, a functional profile that cannot be assumed for other BRCA1 inhibitors without analogous data [1]. The quantitative evidence below demonstrates why precise compound selection is critical for reproducible and interpretable results.

Brca1-IN-2 Quantitative Evidence: Comparative Potency, Permeability, and Synergy Data for Informed Procurement


Brca1-IN-2 Exhibits Improved Potency Over the Structural Analog BRCA1-IN-1 in Biochemical Assays

Brca1-IN-2 demonstrates a 1.7-fold improvement in inhibitory potency compared to its structural analog BRCA1-IN-1 (compound 15a) [1]. Both compounds target the BRCA1 (BRCT)2 domain, but Brca1-IN-2's lower IC50 (0.31 μM) and Kd (0.3 μM) values indicate a stronger interaction with the target domain [1].

BRCA1 Inhibition PPI Inhibitor Biochemical Potency

Brca1-IN-2 Validated Cell Permeability Contrasts with Peptide-Based BRCA1 PPI Inhibitors

Brca1-IN-2 is a cell-permeable PPI inhibitor, a critical advancement over previously reported peptide-based inhibitors of BRCA1 which lack this property [1]. The parent compound 15a was designed as a prodrug (15b) to confer cell permeability, enabling direct administration to tumor cells without the need for transfection or membrane permeabilization agents [1].

Cell Permeability BRCA1 Inhibitor Prodrug

Brca1-IN-2 Demonstrates Validated Synergy with Clinically Relevant DNA-Damaging Agents

Brca1-IN-2 has been specifically shown to exhibit a synergistic inhibitory effect when used in combination with Olaparib (a PARP inhibitor) and Etoposide (a topoisomerase II inhibitor) in tumor cells [1]. This functional synergy is a key differentiator, as it provides a direct link to clinically relevant therapeutic strategies (synthetic lethality) and is not a property that can be inferred for all BRCA1 inhibitors.

Synthetic Lethality Drug Combination DNA Repair

Comparative Potency Landscape: Brca1-IN-2 vs. Bractoppin

While Bractoppin is a more potent inhibitor of the BRCA1 tBRCT domain in biochemical assays (IC50 74 nM vs. 310 nM for Brca1-IN-2) [REFS-1, REFS-2], this potency difference highlights a critical selection criterion. Brca1-IN-2 may be preferred for studies where moderate, reversible inhibition is desired, while Bractoppin may be more suitable for achieving near-complete target engagement at lower concentrations.

BRCA1 Inhibitor Potency Comparison Tool Compound Selection

Validated Cellular Activity: Brca1-IN-2 Sensitizes Tumor Cells to Ionizing Radiation

Brca1-IN-2 (as compound 15a/b) has been functionally validated to sensitize tumor cells to ionizing radiation-induced apoptosis [1]. This cellular phenotype is a direct consequence of BRCA1 (BRCT)2 inhibition and provides a robust functional readout for target engagement in a disease-relevant context.

Radiosensitization DNA Damage Response Functional Assay

Optimal Research and Industrial Application Scenarios for Brca1-IN-2 Based on Validated Evidence


Investigating BRCA1-Mediated DNA Damage Response and Repair Pathways

Brca1-IN-2 is an ideal tool compound for dissecting the role of the BRCA1 (BRCT)2 domain in DNA damage signaling. Its validated cell permeability and ability to sensitize cells to ionizing radiation make it suitable for studying BRCA1 function in the context of DNA double-strand break repair and cell cycle checkpoint control [1].

Exploring Synthetic Lethality with PARP Inhibitors in Cancer Models

The demonstrated synergistic effect between Brca1-IN-2 and the PARP inhibitor Olaparib provides a robust platform for investigating synthetic lethality mechanisms [1]. This combination can be used to model therapeutic strategies for BRCA-proficient tumors or to study resistance mechanisms to PARP inhibition.

Functional Comparison with Other BRCA1 (BRCT)2 Inhibitors (e.g., Bractoppin)

Brca1-IN-2's intermediate potency (IC50 0.31 μM) compared to Bractoppin (IC50 0.074 μM) allows for comparative studies on the impact of different levels of BRCA1 inhibition on cellular phenotypes [REFS-1, REFS-2]. This is valuable for understanding the relationship between target engagement and functional outcomes in DNA repair and cell survival assays.

Radiosensitization Studies in Oncology Research

Brca1-IN-2's validated ability to sensitize tumor cells to ionizing radiation makes it a key reagent for preclinical studies evaluating the combination of BRCA1 inhibition with radiotherapy [1]. It can be used to assess the potential of BRCA1-targeted agents as radiosensitizers in various cancer cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brca1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.